Fmoc-N-Me-Asn-OH

Description

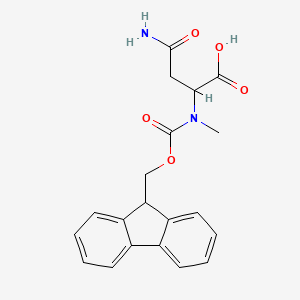

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXKBFQFIULUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Fmoc N Me Asn Oh

Historical Context of N-Methylated Amino Acid Synthesis

The synthesis of N-methylated amino acids has been a subject of chemical research for many years, driven by their presence in a wide array of biologically active natural peptides. google.com Early methods for N-methylation included direct methylation, reductive amination, and the use of oxazolidinone intermediates. google.comnih.gov These initial approaches often faced challenges such as the use of harsh reagents, low yields, and the potential for over-methylation. nih.gov

A significant advancement in the field was the development of methods that allowed for more controlled and selective N-methylation. The use of the 2-nitrobenzenesulfonyl (o-NBS) group to activate the amine for methylation, a strategy pioneered in solution-phase synthesis, was a key development. nih.govacs.org This laid the groundwork for its adaptation to solid-phase synthesis, which has become a cornerstone for the preparation of N-methylated peptides. nih.govresearchgate.net

Solid-Phase Synthesis Approaches for Fmoc-N-Me-Asn-OH

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient route for the preparation of N-methylated amino acids. acs.org A common strategy involves the temporary protection of the carboxylic acid on a solid support, allowing for the selective N-methylation of the amino acid. csic.es

Utilization of 2-Chlorotrityl Chloride (2-CTC) Resin as a Temporary Protecting Group

The 2-chlorotrityl chloride (2-CTC) resin is frequently employed as a solid support for the synthesis of this compound. csic.esresearchgate.net The Fmoc-protected amino acid is first attached to the resin, typically in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). google.comuinjkt.ac.id The bulky nature of the 2-CTC resin helps to prevent side reactions, and the linkage is stable to the basic conditions used for Fmoc deprotection but can be cleaved under mild acidic conditions to release the desired product. chempep.com This allows for the subsequent steps of N-methylation to be carried out on the resin-bound amino acid. csic.es

Alkylation Strategies: Dimethyl Sulfate (B86663) and Methyl Iodide Comparative Analysis

Two common alkylating agents used for the N-methylation step are dimethyl sulfate and methyl iodide. csic.es Both reagents have been successfully used in the synthesis of Fmoc-N-methylated amino acids. researchgate.net A recent study compared these two reagents in the synthesis of Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, demonstrating that both can lead to high yields and purity. csic.esmdpi.com The choice between the two may depend on factors such as reaction kinetics, cost, and safety considerations. In one study, both methylation strategies resulted in yields exceeding 70% for the synthesized Fmoc-N-methylated amino acids. mdpi.com

Adaptations of the Biron-Kessler Methodology

The Biron-Kessler method is a widely adopted and effective technique for the N-methylation of amino acids on a solid support. nih.govresearchgate.net The method involves three key steps:

Sulfonylation: The free amine of the resin-bound amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govacs.org This protection renders the amide proton acidic.

Methylation: The acidic sulfonamide is then methylated using an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base. csic.esacs.org

Desulfonylation: The o-NBS protecting group is removed to yield the N-methylated amine. acs.org

This methodology has been shown to be compatible with a variety of amino acids and solid-phase synthesis conditions. google.com

Solution-Phase Synthesis Approaches for N-Methylated Amino Acid Derivatives

While solid-phase synthesis is often preferred for its convenience, solution-phase methods also play a significant role in the preparation of N-methylated amino acids. nih.gov These methods can be advantageous for large-scale synthesis and for cases where solid-phase approaches may be problematic.

One notable solution-phase strategy involves the use of N-nosyl-alpha-amino acid phenacyl esters. nih.gov In this method, the amino group is protected with a nosyl group, and the carboxylic acid is protected as a phenacyl ester. Methylation can then be achieved using a reagent like diazomethane. nih.gov An advantage of this approach is the potential for selective deprotection of either the carboxylic acid or both the amino and carboxyl groups under mild conditions. nih.gov Another approach involves the N-methylation of Boc-protected amino acid methyl esters using methyl iodide and sodium hydride. nih.gov

Comparative Analysis of Synthetic Yields and Purity Across Methodologies

The efficiency of different synthetic routes to this compound can be evaluated by comparing the yields and purity of the final product. A study utilizing 2-CTC resin as a temporary protecting group and comparing dimethyl sulfate and methyl iodide as alkylating agents reported high yields and purities for the synthesized Fmoc-N-methylated amino acids. csic.esresearchgate.net

Below is an interactive table summarizing the reported yields and purities for the synthesis of two different Fmoc-N-methylated amino acids using two different methylation reagents on a solid phase.

| Compound | Methylation Reagent | Yield (%) | Purity (%) |

| Fmoc-N-Me-Thr(tBu)-OH | Dimethyl Sulfate | >70 | >95 |

| Fmoc-N-Me-Thr(tBu)-OH | Methyl Iodide | >70 | >95 |

| Fmoc-N-Me-βAla-OH | Dimethyl Sulfate | >70 | >95 |

| Fmoc-N-Me-βAla-OH | Methyl Iodide | >70 | >95 |

Data sourced from a study on the facile synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin. mdpi.com

It is important to note that yields and purity can be influenced by a variety of factors, including the specific amino acid, the choice of protecting groups, the reaction conditions, and the purification methods employed.

Analytical and Spectroscopic Characterization of Fmoc N Me Asn Oh

Chromatographic Purity Assessment Techniques

Chromatographic methods are fundamental for assessing the purity of synthesized Fmoc-N-methylated amino acids, separating the target compound from impurities such as unreacted starting materials or byproducts from side reactions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Evaluation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for evaluating the purity of Fmoc-protected amino acids. phenomenex.com The method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. For Fmoc-N-methylated amino acids, the mobile phase typically consists of a gradient of acetonitrile (B52724) in water, with acidic additives like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. phenomenex.com The purity is determined by integrating the area of the main peak in the resulting chromatogram and expressing it as a percentage of the total area of all observed peaks. nih.gov While specific conditions for the unprotected Fmoc-N-Me-Asn-OH are not widely published, analysis of similar compounds, such as Fmoc-N-Me-Thr(tBu)-OH, has been performed using a C18 column with a water/acetonitrile gradient containing TFA, with detection at 220 nm. nih.gov Commercial suppliers of the related compound, Fmoc-N-Me-Asn(Trt)-OH, confirm its purity using HPLC.

| Compound | Reported Purity (HPLC) | Source |

|---|---|---|

| Fmoc-N-Me-Asn(Trt)-OH | ≥97.0% | Novabiochem® |

| Fmoc-N-Me-Asn(Trt)-OH | 98% | BOC Sciences |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that confirms the identity of a synthesized compound. nih.gov The sample is first subjected to liquid chromatography to separate its components. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). nih.gov This provides molecular weight information that can confirm the presence of the target compound. nih.gov For Fmoc-amino acid derivatives, LC-MS analysis can verify the mass of the expected product, and when combined with retention time data from the LC, it provides a high degree of confidence in the compound's identity. plos.orgrsc.org The presence of the expected molecular ion peak, such as the protonated molecule [M+H]⁺, confirms that the compound with the correct molecular weight is present in the sample. nih.gov

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. fmp-berlin.inforesearchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule.

Application of ¹H NMR, ¹³C NMR, and DEPT 135 for Molecular Structure Determination

A combination of NMR experiments is used for complete structural elucidation. nih.gov

¹H NMR (Proton NMR) identifies the number and type of hydrogen atoms in a molecule. For this compound, this would confirm the presence of protons on the fluorenyl group, the amino acid backbone, the side chain, and, critically, the N-methyl group, which would appear as a characteristic singlet. nih.govacs.org

¹³C NMR provides a signal for each unique carbon atom in the molecule, allowing chemists to confirm the carbon skeleton. fmp-berlin.info

DEPT 135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent.

Together, these techniques allow for the complete assignment of the molecule's structure, ensuring that the Fmoc group is correctly attached and that N-methylation has occurred at the desired position. nih.govfmp-berlin.info

| NMR Technique | Purpose in Structural Elucidation |

|---|---|

| ¹H NMR | Identifies chemical environments of hydrogen atoms and confirms the presence of key functional groups (e.g., N-methyl). nih.gov |

| ¹³C NMR | Determines the number of unique carbon atoms and provides information about the carbon framework. fmp-berlin.info |

| DEPT 135 | Differentiates between CH, CH₂, and CH₃ carbon atoms to aid in assigning the carbon skeleton. nih.gov |

Mass Spectrometric Identification and High-Resolution Analysis

Mass spectrometry is a crucial analytical method for determining the molecular weight and elemental composition of a compound with high accuracy.

Electrospray Ionization Time-of-Flight (ESI-TOF) High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) is a soft ionization technique coupled with a high-resolution mass analyzer. ESI generates intact molecular ions from the analyte in solution, which are then accelerated into the time-of-flight tube. The time it takes for an ion to travel the length of the tube is directly related to its mass-to-charge ratio, allowing for very precise mass determination. nii.ac.jp High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule to several decimal places. This high precision enables the determination of the compound's elemental formula, as the measured mass can be matched to a unique combination of atoms. nih.gov This technique is used to definitively confirm that the synthesized product has the correct chemical formula.

| Compound | Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) | Method of Confirmation |

|---|---|---|---|

| This compound | C₂₀H₂₀N₂O₅ | 369.1445 | Comparison of theoretical mass with HRMS experimental data. nih.govchempep.com |

Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-L-asparagine |

| Fmoc-N-Me-Asn(Trt)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-N-β-trityl-L-asparagine |

| Fmoc-N-Me-Thr(tBu)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-O-tert-butyl-L-threonine |

| TFA | Trifluoroacetic Acid |

Spectrophotometric Monitoring of Fmoc Deprotection Efficiency

The efficiency of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group removal is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide. iris-biotech.de Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide. rsc.org Spectrophotometry provides a widely used, non-destructive, and quantitative method for real-time monitoring of the Fmoc deprotection step. tec5usa.comresearchgate.net

The underlying principle of this technique relies on the chemical reaction that occurs during Fmoc cleavage. The process is typically carried out using a secondary amine base, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). tec5usa.comresearchgate.net The reaction proceeds via a base-catalyzed β-elimination (E1cB mechanism). rsc.orgmdpi.com The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) bond and the release of a highly reactive dibenzofulvene (DBF) intermediate. researchgate.netmdpi.com This DBF intermediate is immediately trapped by the excess piperidine in the solution to form a stable piperidine-dibenzofulvene adduct. iris-biotech.descielo.org.mx

This piperidine-dibenzofulvene adduct is a potent chromophore, exhibiting strong absorbance in the ultraviolet (UV) spectrum, which allows for its quantification. iris-biotech.de By continuously monitoring the absorbance of the deprotection solution at the adduct's λmax, the progress of the reaction can be tracked until it reaches completion, indicated by a plateau in the absorbance reading. rsc.orgtec5usa.com This method is frequently employed in automated peptide synthesizers to ensure maximum deprotection at each cycle. tec5usa.com

The concentration of the released adduct, and therefore the extent of deprotection, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length of the cuvette. iris-biotech.de The most common wavelengths used for monitoring are approximately 301 nm and 290 nm. iris-biotech.desemanticscholar.orgnih.gov However, the exact molar absorption coefficient (ε) for the piperidine-dibenzofulvene adduct can vary depending on the solvent and piperidine concentration, with values reported in the literature ranging from 7,100 to 8,500 L·mol⁻¹·cm⁻¹. iris-biotech.descielo.org.mxnih.gov

Interactive Data Tables

The following tables summarize key spectrophotometric parameters for monitoring Fmoc deprotection and provide a representative example of data collected during a typical deprotection reaction.

Table 1: Spectrophotometric Parameters for Monitoring Fmoc Deprotection This table outlines the typical wavelengths and reported molar absorption coefficients for the piperidine-dibenzofulvene adduct formed during the deprotection step.

| Parameter | Value | Source(s) |

| Primary Monitoring Wavelength | ~301 nm | iris-biotech.desemanticscholar.orgnih.gov |

| Secondary Monitoring Wavelength | ~290 nm | iris-biotech.desemanticscholar.orgnih.gov |

| Molar Absorption Coefficient (ε) at ~301 nm | 7,100 - 8,500 L·mol⁻¹·cm⁻¹ | iris-biotech.descielo.org.mxsemanticscholar.orgnih.gov |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | iris-biotech.deresearchgate.netsemanticscholar.org |

Table 2: Representative Time-Course of Fmoc Deprotection Monitored by UV Absorbance This table illustrates a hypothetical kinetic profile for the Fmoc deprotection of a resin-bound amino acid, such as this compound. The absorbance at 301 nm is measured over time after the addition of the piperidine/DMF solution. The reaction is considered complete when the absorbance value stabilizes, indicating no further release of the Fmoc group.

| Time (seconds) | Absorbance at 301 nm (Arbitrary Units) | Reaction Status |

| 0 | 0.00 | Reaction Initiated |

| 15 | 0.45 | In Progress |

| 30 | 0.78 | In Progress |

| 60 | 1.15 | In Progress |

| 90 | 1.35 | Nearing Completion |

| 120 | 1.40 | Nearing Completion |

| 150 | 1.41 | Complete |

| 180 | 1.41 | Complete |

Integration of Fmoc N Me Asn Oh in Peptide Synthesis Strategies

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Asn-OH and its side-chain protected form, Fmoc-N-Me-Asn(Trt)-OH, are specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemicalbook.com The N-methylation introduces steric hindrance, which necessitates special considerations for reaction conditions. peptide.comcem.com

The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on the use of the base-labile Fmoc group for Nα-amino protection and acid-labile groups, like tert-butyl (tBu), for side-chain protection. iris-biotech.deresearchgate.net this compound is fully compatible with this orthogonal approach. google.comacs.org

Fmoc Group Removal : The Nα-Fmoc group is cleaved under standard basic conditions, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edursc.orgmdpi.com This exposes the N-methylated amine, making it available for coupling with the next amino acid in the sequence.

The side chain of asparagine contains a carboxamide group that can cause issues during synthesis. To prevent side reactions, such as dehydration to form nitriles, the side chain is often protected. peptide.comnih.gov For this compound, the trityl (Trt) group is the preferred choice for side-chain protection. peptide.com

Improved Solubility : Unprotected Fmoc-Asn-OH has very low solubility in standard SPPS solvents like DMF. peptide.com The attachment of the bulky and hydrophobic Trityl group to the side-chain amide, creating Fmoc-N-Me-Asn(Trt)-OH, significantly improves its solubility, which is comparable to other standard Fmoc-amino acids. peptide.com This is crucial for efficient and complete coupling reactions, especially in longer or more complex peptide sequences.

Prevention of Side Reactions : The Trt group effectively shields the side-chain amide, preventing undesirable reactions. During the final cleavage step, which is typically performed with a high concentration of TFA, the Trt group is cleanly removed. peptide.comthermofisher.com The use of modified trityl groups, such as the 4-methyltrityl (Mtt) group, has also been explored to allow for even more rapid cleavage under milder acidic conditions. nih.gov

The steric hindrance caused by the N-methyl group makes the coupling of this compound, and couplings onto a resin-bound N-methyl-Asn residue, particularly challenging. peptide.comcem.comnih.gov Standard coupling reagents are often inefficient, leading to low yields.

Coupling Reagents : Research has shown that standard coupling reagents like HBTU and HCTU are less effective for N-methylated amino acids. peptide.com More powerful reagents are required to achieve high coupling efficiency. Immonium-type reagents, especially those based on HOAt, such as HATU, have proven to be highly successful. peptide.combachem.com Other effective reagents include PyAOP and PyBOP in the presence of HOAt. peptide.comnih.gov The choice of reagent is critical for driving the reaction to completion, particularly when coupling an N-methylated amino acid to another N-methylated residue. nih.gov Microwave-assisted SPPS has also been shown to significantly enhance the efficiency of coupling sterically hindered amino acids. cem.comspringernature.com

| Coupling Reagent Class | Specific Reagent(s) | Efficacy for N-Methylated Residues | Reference |

| Immonium/Aminium | HATU, HBTU, HCTU, COMU | HATU and COMU are highly effective. HBTU/HCTU are less effective. | peptide.combachem.com |

| Phosphonium | PyAOP, PyBOP, PyBrOP | PyAOP and PyBOP/HOAt are very effective. PyBrOP is also useful. | peptide.comnih.govbachem.com |

Deprotection : The standard Fmoc deprotection step using 20% piperidine in DMF is generally effective. uci.edu However, incomplete deprotection can occur in aggregated sequences, which can be a problem with hydrophobic or "difficult" peptides. mdpi.com Monitoring the deprotection is crucial, and alternative bases like DBU or the use of 4-methylpiperidine (B120128) have been explored to improve efficiency. researchgate.netmdpi.comscielo.org.mx For solution-phase synthesis, a combination of a weak base like triethylamine (B128534) in an ionic liquid has been shown to be an efficient, mild, and solvent-free method for Fmoc removal. rsc.org

Enhanced Stability and Solubility through Side-Chain Protection (e.g., Trityl Group) in Complex Sequences

Applications in Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for large-scale production. scielo.org.mx The incorporation of this compound in solution-phase methodologies presents similar challenges to SPPS, primarily related to the difficult coupling step. scielo.org.mxnih.gov

Efficient methods for the synthesis of N-Fmoc-N-methyl-amino acids have been developed for use in both solution and solid-phase synthesis. nih.govnih.gov One approach involves the use of N-nosyl-amino acid phenacyl esters, which can be methylated and then selectively deprotected to yield the desired Fmoc-N-methylated building block. nih.gov Another strategy uses a benzhydryl group for temporary carboxyl protection during methylation. nih.gov

To overcome the challenge of coupling sterically hindered N-methylated amino acids in solution, highly reactive reagents are necessary. scielo.org.mx HATU has been demonstrated to be an effective coupling reagent in solution, allowing for high yields and short reaction times under mild conditions. scielo.org.mx Another powerful method involves the use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, which are highly reactive and facilitate the coupling of hindered fragments. acs.org

Overcoming Synthetic Challenges in Peptide Elongation

A significant hurdle in SPPS is the tendency of the growing peptide chain to aggregate on the solid support, particularly in sequences rich in hydrophobic residues, known as "difficult sequences". frontiersin.org This aggregation can prevent reagents from accessing the reactive N-terminus, leading to incomplete coupling and deprotection steps. frontiersin.orgacs.orgamidetech.com

The introduction of N-methylated amino acids like this compound is a well-established strategy to disrupt the inter-chain hydrogen bonding that leads to aggregation. nih.govpeptide.com

Disruption of β-Sheet Formation : Aggregation often occurs through the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between the amide backbones of different peptide chains. By replacing a backbone N-H proton with an N-methyl group, this compound eliminates a potential hydrogen bond donor. researchgate.netresearchgate.net This disruption of the hydrogen bonding network effectively hinders the formation of stable aggregates, keeping the peptide chain more accessible for subsequent synthetic steps. nih.gov This strategy has been successfully employed to prevent aggregation in amyloid-forming peptides. nih.govresearchgate.net

Strategies to Address Aspartimide Formation and Deamidation in Asparagine-Containing Sequences

The incorporation of asparagine and aspartic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS) is frequently complicated by two major side reactions: aspartimide formation and deamidation. These reactions can lead to reduced yields, difficult purifications, and the generation of heterogeneous peptide populations with altered biological activities. iris-biotech.demdpi.com The use of N-methylated asparagine derivatives, such as this compound, represents an intrinsic strategy to circumvent these issues by modifying the peptide backbone itself.

Aspartimide Formation

Aspartimide formation is a significant challenge, particularly in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs. nih.gov The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl group of the aspartyl residue. iris-biotech.de This process is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine) and results in a five-membered succinimide (B58015) ring intermediate. iris-biotech.dewikipedia.org This intermediate is prone to epimerization and can subsequently be opened by hydrolysis or remaining base to yield a mixture of undesired α- and β-aspartyl peptides, including D-isomers. iris-biotech.de

Several strategies have been developed to mitigate aspartimide formation:

Modification of Deprotection Conditions: The simplest approach involves altering the Fmoc-removal cocktail. Adding acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution can significantly reduce the rate of aspartimide formation. nih.govbiotage.com For example, adding 1 M Oxyma to a 20% piperidine solution was shown to reduce aspartimide-related impurities in a model peptide from 44% to 15%. nih.gov Using a weaker base, such as piperizine, can also suppress the side reaction, though neither method typically eliminates it completely. biotage.com

Sterically Hindered Side-Chain Protection: Increasing the steric bulk of the aspartic acid side-chain protecting group can physically block the intramolecular cyclization. biotage.com Protecting groups such as 3-methylpent-3-yl ester (OMpe) have demonstrated better protection against aspartimide formation compared to the standard tert-butyl (OtBu) group. researchgate.net

Backbone Amide Protection: The most effective method for completely preventing aspartimide formation is the protection of the backbone amide nitrogen. nih.govbiotage.com This is commonly achieved by using a 2,4-dimethylbenzyl (Dmb) group on the nitrogen of the residue following the aspartic acid. iris-biotech.de These are often incorporated as pre-formed dipeptide cassettes, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which are commercially available for the most susceptible sequences. iris-biotech.denih.gov The N-methylation of the asparagine residue in this compound serves the same fundamental purpose; the methyl group on the backbone nitrogen removes the reactive proton and prevents the initial nucleophilic attack required for succinimide ring formation.

| Strategy | Mechanism | Effectiveness | Reference |

| Modified Deprotection | Reduces basicity of the cleavage reagent, slowing the rate of cyclization. | Partial suppression | nih.gov, biotage.com |

| Bulky Side-Chain Groups | Steric hindrance physically blocks the nucleophilic attack on the side-chain. | Good suppression, but not always complete. | biotage.com, researchgate.net |

| Backbone Protection (e.g., Dmb, N-methylation) | Removes the reactive amide proton, preventing the intramolecular cyclization. | Complete or near-complete elimination. | nih.gov, biotage.com, iris-biotech.de |

Deamidation

Deamidation is a non-enzymatic chemical reaction where the side-chain amide of an asparagine residue is converted to a carboxylic acid. wikipedia.org Under physiological or basic conditions, this reaction often proceeds through the same succinimide intermediate as aspartimide formation, initiated by the attack of the following peptide bond's nitrogen atom on the asparagine side-chain amide. wikipedia.orgnih.gov Hydrolysis of this intermediate yields a mixture of L-aspartyl, D-aspartyl, L-isoaspartyl, and D-isoaspartyl residues, resulting in a mass increase of approximately 0.984 Da and the introduction of a negative charge. mdpi.comnih.govacs.org

The primary strategy to prevent deamidation during peptide synthesis is the use of a side-chain protecting group on the asparagine amide. The trityl (Trt) group is widely used for this purpose, as seen in the building block Fmoc-Asn(Trt)-OH. advancedchemtech.com The bulky Trt group effectively shields the side-chain amide from participating in side reactions. For building blocks like this compound, the N-methylation of the peptide backbone provides an additional, powerful layer of defense. By preventing the formation of the succinimide ring intermediate, N-methylation blocks the main pathway through which deamidation occurs during SPPS. wikipedia.org

Control of Impurities in Fmoc-Amino Acid Building Blocks

Several common process-related impurities can be present in Fmoc-amino acids:

Fmoc-Dipeptide Impurities: The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) during the manufacturing of Fmoc-amino acids can lead to the formation of Fmoc-Xaa-Xaa-OH dipeptides. nih.govcreative-peptides.com If present, this impurity leads to the insertion of an additional amino acid into the peptide chain. creative-peptides.com The use of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) as the protecting agent generally avoids this issue. nih.govcreative-peptides.com

Fmoc-β-Alanine Impurities: A Lossen-type rearrangement of the Fmoc-OSu reagent during the protection reaction can generate Fmoc-β-Ala-OH and related derivatives. nih.gov This results in the undesired incorporation of β-alanine residues.

Free Amino Acid: Incomplete protection or degradation of the Fmoc-amino acid during storage can result in the presence of the free amino acid (H-Xaa-OH). creative-peptides.com This can lead to the double insertion of that amino acid during the subsequent coupling step.

Enantiomeric Impurities: The presence of the D-enantiomer in the L-amino acid starting material is a critical impurity. While not detectable by standard reversed-phase HPLC, even small amounts can significantly impact the biological activity and purity of the final peptide. High-quality building blocks typically have an enantiomeric purity of ≥ 99.8%.

Terminating Impurities: Residual acetic acid from the manufacturing process can act as a capping agent, leading to chain termination and truncated peptide sequences.

Control of these impurities is achieved through a combination of optimized synthesis protocols and rigorous quality control. nih.gov Manufacturers of high-purity Fmoc-amino acids employ highly optimized HPLC methods with characterized standards of potential impurities to ensure their clear separation and accurate quantification. Additionally, purification of commercially available Fmoc-amino acids via methods like recrystallization prior to synthesis has been shown to dramatically improve the purity of the final crude peptide. ajpamc.comajpamc.com One study demonstrated that pre-purification of the amino acids used to synthesize glucagon (B607659) reduced the impurity level in the starting materials from ~26% to ~10%, which in turn increased the purity of the crude peptide by over 15%. ajpamc.comajpamc.com

| Impurity Type | Source | Impact on Peptide Synthesis | Reference |

| Fmoc-Dipeptide | Use of Fmoc-Cl during synthesis of the building block. | Insertion of an extra amino acid residue. | nih.gov, creative-peptides.com |

| Fmoc-β-Alanine | Lossen rearrangement of the Fmoc-OSu reagent. | Insertion of a β-alanine residue. | nih.gov, |

| Free Amino Acid | Incomplete protection or degradation during storage. | Double insertion of an amino acid residue. | creative-peptides.com |

| D-Enantiomer | Impurity in the starting amino acid. | Formation of diastereomeric peptide impurities. | |

| Acetic Acid | Residual from manufacturing process. | N-terminal capping, leading to truncated sequences. |

Advanced Research Applications of Fmoc N Me Asn Oh in Peptide Chemistry

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The N-methylation of the peptide backbone, a key feature of Fmoc-N-Me-Asn-OH, is a cornerstone of peptidomimetic design.

The introduction of a methyl group on the amide nitrogen atom of the asparagine residue sterically shields the adjacent peptide bond, making it significantly less susceptible to cleavage by proteases. biosynth.com This modification is critical for transforming transiently active natural peptides into viable therapeutic candidates. Research has shown that Fmoc-N-Me-Asn(Trt)-OH can act as a peptidomimetic that mimics sequences of serine proteases, with the N-terminal Fmoc group offering protection against proteolytic degradation. biosynth.com This enhanced stability is a primary objective in the design of peptide-based drugs.

The synthesis of these peptidomimetics is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The use of this compound allows for its direct incorporation into a growing peptide chain. While the steric hindrance of the N-methyl group can sometimes present challenges in coupling efficiency, optimized coupling reagents and conditions have been developed to overcome these hurdles, enabling the routine synthesis of N-methylated peptidomimetics. acs.org

Table 1: Properties of Fmoc-N-Me-Asn(Trt)-OH

| Property | Value | Reference |

|---|---|---|

| CAS Number | 941296-80-6 | |

| Molecular Formula | C₃₉H₃₄N₂O₅ | |

| Molecular Weight | 610.70 g/mol | |

| Form | Powder or crystals | |

| Melting Point | 231-235 °C | |

| Storage Temperature | 2-8°C or 15-25°C | |

| Application | Fmoc solid-phase peptide synthesis |

Creation of Complex Peptide Sequences and Cyclic Peptides

The synthesis of complex peptides, including those with intricate sequences and cyclic architectures, benefits significantly from the use of N-methylated amino acids like this compound. N-methylation restricts the conformational flexibility of the peptide backbone by eliminating the amide proton, which is a hydrogen bond donor. This conformational constraint can be strategically employed to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

In the context of cyclic peptides, which are a major focus in drug discovery due to their high affinity and stability, N-methylation plays a pivotal role. The conformational pre-organization induced by N-methylated residues can facilitate the cyclization process, often leading to higher yields and a more defined product profile. The incorporation of building blocks like Fmoc-Asn(Trt)-Ser[Psi(Me,Me)Pro]-OH, which also introduces conformational constraints, highlights the industry's focus on creating cyclic peptides with improved biological activity and stability. chemimpex.com The ability to create both linear and cyclic peptides with enhanced features expands the utility of this compound in drug discovery, particularly for targeting challenging protein-protein interactions. chemimpex.com

Enabling Peptide-Based Therapeutic Design

The translation of peptides into therapeutics has historically been hampered by poor metabolic stability and low cell permeability. The incorporation of this compound is a key strategy to address these limitations.

One of the primary advantages of N-methylation is the enhancement of a peptide's bioavailability. mdpi.com By removing a hydrogen bond donor, the peptide becomes more lipophilic, which can improve its ability to cross cellular membranes. Furthermore, as previously discussed, the steric hindrance provided by the methyl group significantly increases the peptide's resistance to enzymatic degradation by proteases, prolonging its half-life in vivo. biosynth.commdpi.com This dual benefit of improved stability and permeability makes N-methylated peptides, synthesized using precursors like this compound, highly attractive for therapeutic development. These derivatives are utilized in the design of inhibitors and modulators for various biological pathways. chemimpex.com

Table 2: Research Focus for N-Methylated Amino Acid Derivatives in Therapeutics

| Research Area | Application of N-Methylation | Reference |

|---|---|---|

| Drug Development | Design of peptide-based therapeutics targeting specific diseases, enhancing efficacy. | chemimpex.com |

| Targeting Protein-Protein Interactions | Facilitating the creation of cyclic and linear peptides to modulate challenging biological targets. | chemimpex.com |

| Enhanced Bioavailability | Improving stability and cell permeability to create more effective peptide drugs. | mdpi.com |

| Bioconjugation | Serving as building blocks to attach peptides to other biomolecules for targeted drug delivery. | chemimpex.com |

Contributions to DNA-Encoded Chemical Library (DECL) Synthesis and Exploration

DNA-Encoded Chemical Libraries (DECLs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. acs.org This technology relies on robust and versatile chemical reactions that are compatible with the DNA tag. Recently, solution-phase, Fmoc-based peptide synthesis has been adapted for DECLs, opening the door to creating vast libraries of peptides and peptidomimetics. delivertherapeutics.comnih.gov

The development of substrate-tolerant amide coupling conditions has been crucial for this advancement. researchgate.net While traditional Fmoc deprotection using piperidine (B6355638) can be harsh on the DNA tag, modified conditions have been developed to allow for the efficient synthesis of peptides on-DNA. The inclusion of unnatural amino acids, such as N-methylated derivatives like this compound, is a key advantage of DECLs over biological display systems. acs.org This allows for the exploration of a much broader chemical space. nih.gov By developing DNA-compatible protecting group strategies, researchers can now incorporate building blocks that enhance the drug-like properties of the library members, significantly increasing the potential for discovering novel and potent therapeutic leads. acs.orgdelivertherapeutics.com

Emerging Trends and Future Research Directions

Development of More Efficient and Sustainable Synthetic Protocols

The synthesis of N-methylated peptides has traditionally been challenging due to steric hindrance and the need for harsh chemical conditions. nih.govub.edu Current research is heavily focused on creating more efficient, faster, and environmentally sustainable protocols. A significant trend is the move away from traditional, and often toxic, solvents like N,N-dimethylformamide (DMF). acs.org Researchers are now exploring greener solvent systems, such as recyclable anisole/dimethyl sulfoxide (B87167) (DMSO) mixtures, that are compatible with modern synthetic techniques. chemrxiv.org

Flow chemistry, or micro-flow technology, is emerging as a powerful tool to overcome the difficulties associated with coupling sterically hindered N-methylated amino acids. nii.ac.jp This technology allows for precise control over reaction times and temperatures, accelerating amide bond formation while minimizing side reactions like racemization. nii.ac.jp Further efficiency gains are being realized through the use of alternative energy sources. For instance, ultrasonic agitation has been shown to dramatically reduce the time required for on-resin N-methylation from hours to just 40 minutes, although residues like asparagine sometimes require special handling. acs.org

Another key area of development is the use of reusable materials to improve cost-effectiveness and sustainability. Protocols using 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid during the synthesis of Fmoc-N-methyl amino acids represent a significant step forward. mdpi.com Additionally, machine learning algorithms, such as Bayesian optimization, are being employed to rapidly identify optimal reaction conditions, minimizing waste and maximizing yield by fine-tuning parameters to, for example, reduce aspartimide formation while ensuring efficient Fmoc-deprotection. chemrxiv.org

| Innovation | Description | Advantage | Reference |

|---|---|---|---|

| Green Solvents | Replacement of DMF with greener alternatives like Anisole/DMSO, 2-MeTHF, or γ-valerolactone. | Reduces toxicity and environmental impact of peptide synthesis. | acs.orgchemrxiv.org |

| Flow Chemistry | Use of micro-flow reactors for continuous synthesis. | Enables rapid and efficient coupling of sterically hindered residues with minimal side reactions. | nii.ac.jp |

| Ultrasonic Agitation | Application of ultrasound as an energy source for chemical reactions. | Significantly reduces reaction times for on-resin N-methylation. | acs.org |

| Reusable Resins | Employing resins like 2-CTC as temporary, recyclable supports. | Improves cost-effectiveness and reduces waste. | mdpi.com |

| Machine Learning | Using algorithms to optimize reaction parameters. | Accelerates the development of highly efficient and clean synthetic protocols. | chemrxiv.org |

Exploration of Novel Side-Chain Protecting Groups for N-Methylated Asparagine Derivatives

The protection of the asparagine side-chain carboxamide is crucial during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The most common and serious of these is the formation of an aspartimide intermediate, which can lead to a mixture of by-products that are difficult to separate from the target peptide. nih.gov While the triphenylmethyl (Trt) group is widely used for protecting the side chain of asparagine, including in Fmoc-N-Me-Asn(Trt)-OH, research continues into superior alternatives that offer greater stability and lead to purer final products. nih.govbiosynth.com

One promising avenue of research is the development of novel xanthenyl-based protecting groups. nih.gov Derivatives such as Nω-9H-xanthen-9-yl (Xan) and its methoxy-substituted analogues (2-Moxan, 3-Moxan) have been successfully applied to asparagine. nih.gov In syntheses of challenging peptides, these groups were shown to yield purer products compared to those synthesized using the standard Trt or Tmob (2,4,6-trimethoxybenzyl) protecting groups. nih.gov The synthesis of these novel protected derivatives involves the acid-catalyzed reaction of the appropriate xanthydrol with Fmoc-Asn-OH. nih.gov Another trend is the development of minimal-protection strategies, where amino acids with unprotected side chains are used directly in synthesis, which can simplify procedures and improve the sustainability profile of the process. rsc.org

| Protecting Group | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Triphenylmethyl | Trt | Widely used standard protection, but can be suboptimal in preventing side reactions. | nih.govbiosynth.com |

| 9H-Xanthen-9-yl | Xan | Novel group shown to produce purer peptides in challenging syntheses compared to Trt. | nih.gov |

| 2-Methoxy-9H-xanthen-9-yl | 2-Moxan | A methoxy-substituted xanthenyl derivative with improved performance. | nih.gov |

| 2,4,6-Trimethoxybenzyl | Tmob | An alternative protecting group, though often less effective than newer options. | nih.gov |

Investigation of Fmoc-N-Me-Asn-OH in Conformational Control of Peptides

The incorporation of an N-methyl group into a peptide backbone is a powerful strategy for controlling its three-dimensional structure. researchgate.net The methyl group on the amide nitrogen of this compound introduces significant changes to the peptide's conformational landscape. Firstly, it eliminates the amide proton, which removes the ability of that specific residue to act as a hydrogen bond donor. mdpi.com This disruption of inter- and intra-molecular hydrogen bonding patterns can destabilize or fundamentally alter the peptide's secondary structure. researchgate.netmdpi.com

Expansion into Novel Peptide Conjugates and Biomaterials

The unique properties imparted by N-methylation—namely enhanced stability and conformational control—make building blocks like this compound highly attractive for applications beyond traditional peptide therapeutics. researchgate.netscielo.org.mx There is a growing trend towards incorporating such modified amino acids into novel peptide conjugates and advanced biomaterials. scielo.org.mx

The proteolytic resistance and defined structure of N-methylated peptides make them ideal scaffolds for creating peptide-drug conjugates (PDCs). By attaching a cytotoxic drug or an imaging agent to a stable, N-methylated peptide designed to target a specific receptor, researchers can develop highly selective therapeutic or diagnostic agents. The conformational rigidity can ensure that the peptide maintains its binding-competent shape, improving efficacy and specificity.

Furthermore, the field of peptide-based biomaterials is rapidly expanding. nih.gov The ability of N-methylation to influence peptide self-assembly processes is being explored for the creation of structured materials such as hydrogels, nanofibers, and nanoparticles. researchgate.net The defined conformations and enhanced stability of peptides containing this compound can be harnessed to direct the formation of highly ordered, functional materials for applications in tissue engineering, drug delivery, and nanotechnology.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-N-Me-Asn-OH in solid-phase peptide synthesis (SPPS)?

this compound is typically incorporated into peptide chains using SPPS protocols. Key steps include:

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF (2 × 5 min) .

- Coupling : Activation with reagents like HBTU/HOBt or DIC/Oxyma in DMF, followed by coupling to the resin-bound peptide (1–2 hours) .

- Methylation : The N-methyl group on asparagine reduces hydrogen bonding, which can influence peptide conformation .

- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) .

Q. How is this compound characterized to confirm purity and structural integrity?

- Analytical Methods :

Q. What are the recommended storage conditions for this compound to prevent degradation?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccate to avoid hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can researchers minimize aspartimide formation during SPPS when using this compound?

Aspartimide formation is a common side reaction with asparagine derivatives. Mitigation strategies include:

- Protecting Groups : Use Trt (trityl) or Mmt (monomethoxytrityl) on the side-chain amide to sterically hinder cyclization .

- Coupling Conditions : Optimize base concentration (e.g., reduce piperidine exposure) and avoid prolonged acidic treatments .

- Additives : Add 0.1 M HOBt or Oxyma to coupling mixtures to suppress base-induced side reactions .

Q. What analytical approaches resolve discrepancies in peptide solubility when incorporating this compound?

- Solubility Profiling : Test solubility in DMSO, DMF, or aqueous buffers (pH 2–10) to identify aggregation-prone sequences .

- Secondary Structure Analysis : Use CD spectroscopy or MD simulations to assess if N-methylation induces β-sheet or α-helix stabilization .

- Alternative Protecting Groups : Compare solubility of Trt- vs. Mmt-protected Asn derivatives to optimize side-chain interactions .

Q. How does N-methylation of asparagine impact peptide-receptor binding kinetics?

- Reduced Hydrogen Bonding : N-methylation eliminates a hydrogen bond donor, potentially altering binding affinity or selectivity .

- Conformational Restriction : Molecular dynamics simulations can model how methylation affects backbone flexibility and receptor docking .

- Biological Assays : Validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?

- Extended Coupling Times : Increase reaction duration to 4–6 hours for bulky residues .

- Microwave-Assisted SPPS : Apply controlled microwave heating (50°C) to enhance reaction kinetics .

- Double Coupling : Repeat coupling steps with fresh reagents to ensure >99% completion .

Methodological Considerations

Q. How to design a peptide library for studying N-methylation effects on asparagine bioactivity?

- Sequence Variation : Include analogs with/without N-methylation at Asn positions.

- Controls : Use Fmoc-Asn-OH (non-methylated) and Fmoc-N-Me-Ala-OH (methylated alanine) for comparison .

- High-Throughput Screening : Employ automated SPPS and LC-MS for rapid synthesis and characterization .

Q. What are the limitations of this compound in cyclic peptide synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.